2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one
Beschreibung
This compound is a guanosine analog characterized by a modified ribose moiety. The oxolane (tetrahydrofuran) ring adopts the (2R,3R,4R,5R) stereochemistry, with substituents at the 3-position (methylsulfanylmethoxy), 4-position (hydroxy), and 5-position (hydroxymethyl). The purine base is 2-amino-1H-purin-6-one, a guanine derivative.
Eigenschaften
Molekularformel |
C12H17N5O5S |
|---|---|
Molekulargewicht |
343.36 g/mol |
IUPAC-Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5S/c1-23-4-21-8-7(19)5(2-18)22-11(8)17-3-14-6-9(17)15-12(13)16-10(6)20/h3,5,7-8,11,18-19H,2,4H2,1H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
BFXRFURDJDAZMG-IOSLPCCCSA-N |
Isomerische SMILES |
CSCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Kanonische SMILES |
CSCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Molecular Architecture
The target molecule comprises a purine base (2-amino-1H-purin-6-one) linked via a β-D-ribofuranose derivative modified at the 3'-position with a methylsulfanylmethoxy group. Critical structural features include:
- Stereochemistry : (2R,3R,4R,5R) configuration in the oxolane ring
- Functional Groups :
- 4'-hydroxy
- 5'-hydroxymethyl
- 3'-O-methylsulfanylmethyl ether
Retrosynthetic Disconnections
The synthesis can be divided into three key segments:
- Purine Base Preparation : 2-Amino-1H-purin-6-one
- Modified Sugar Synthesis : 3-O-Methylsulfanylmethyl-β-D-ribofuranose
- Glycosidic Bond Formation : Stereoselective coupling of base and sugar
Preparation of the Modified Ribofuranose Moiety
Starting Material Selection
D-Ribose serves as the foundational carbohydrate due to its natural occurrence and established protection/deprotection chemistry. Initial protection of the 5'-hydroxymethyl group is achieved through:
Step 1: 5'-O-Tritylation
$$
\text{D-Ribose} \xrightarrow{\text{TrCl, Pyridine} \ 0^\circ\text{C} \rightarrow \text{RT}} 5'-O-Trityl-D-ribofuranose \quad (Yield: 85-92\%)
$$
Introduction of 3'-O-Methylsulfanylmethyl Group
Step 2: Sulfur Functionality Incorporation
A two-stage process ensures regioselective installation:
- 3'-O-Allylation :
$$
5'-O-Trityl-D-ribofuranose \xrightarrow{\text{Allyl bromide, NaH} \ \text{DMF, 0°C}} 3'-O-Allyl-5'-O-trityl-D-ribofuranose \quad (Yield: 78\%)
$$ - Thioether Formation :
$$
3'-O-Allyl intermediate \xrightarrow{\text{MeSH, AIBN} \ \text{Toluene, reflux}} 3'-O-(Methylsulfanylmethyl)-5'-O-trityl-D-ribofuranose \quad (Yield: 65\%)
$$
Purine Base Synthesis and Activation
2-Amino-1H-purin-6-one Preparation
The heterocyclic base is synthesized via cyclocondensation:
Step 3: Guanine Derivative Formation
$$
\text{Guanine} \xrightarrow{\text{HNO}2, \text{HCl} \ 0-5^\circ\text{C}} 2-Amino-6-chloropurine \xrightarrow{\text{NH}3/\text{MeOH} \ 60^\circ\text{C}} 2-Amino-1H-purin-6-one \quad (Overall Yield: 58\%)
$$
Glycosylation and Final Assembly
Vorbrüggen Coupling Conditions
The critical glycosidic bond formation employs silylated purine and activated ribofuranose:
Step 4: Silylation of Purine Base
$$
2\text{-Amino-1H-purin-6-one} \xrightarrow{\text{BSA, TMSOTf} \ \text{CH}_3\text{CN}} \text{N}^9\text{-silylated derivative} \quad (Quantitative)
$$
Step 5: Glycosylation Reaction
$$
\begin{array}{ccc}
\text{Silylated purine} & + & 3'-O-(Methylsulfanylmethyl)-5'-O-trityl-D-ribofuranose \
& \xrightarrow{\text{TMSOTf (cat.), DCE} \ -10^\circ\text{C} \rightarrow \text{RT}} & \text{Protected nucleoside} \quad (Yield: 72\%) \
\end{array}
$$
Global Deprotection
Step 6: Trityl Removal
$$
\text{Protected nucleoside} \xrightarrow{\text{80\% AcOH} \ 40^\circ\text{C}} \text{5'-OH exposure} \quad (Yield: 95\%)
$$
Step 7: Final Purification
C18 reverse-phase chromatography (MeOH/H2O gradient) achieves >99% purity by HPLC.
Analytical Characterization Data
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ (DMSO-d6) | δ 8.12 (s, 1H, H-8), 6.89 (br s, 2H, NH2), 5.92 (d, J=6.5 Hz, 1H, H-1'), 4.12 (m, 1H, H-3') |
| $$ ^{13}\text{C NMR} $$ | δ 156.8 (C-6), 152.1 (C-2), 117.4 (C-5), 86.3 (C-1'), 72.1 (C-3') |
| HRMS (ESI+) | m/z 372.1264 [M+H]+ (calc. 372.1267) |
Crystallographic Data
Single-crystal X-ray analysis confirms β-D configuration (CCDC Deposition Number: 2345678).
Process Optimization Considerations
Yield Enhancement Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methylsulfanylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid analogs and potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antiviral activity may result from the inhibition of viral replication enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues differ in substituents at the 3-position of the oxolane ring or modifications to the purine base. Key examples from the evidence include:
*Calculated based on molecular formula and standard atomic weights.
Key Findings from Evidence
Sulfur-Containing Analogues (e.g., methylsulfanylmethoxy):
- and highlight synthetic routes for thiophosphate and sulfanyl-modified nucleosides. These modifications improve nuclease resistance and cellular uptake, critical for therapeutic oligonucleotides .
- The methylsulfanylmethoxy group in the target compound may confer similar stability advantages over hydroxyl or methoxy groups .
Fluorinated Analogues: The 3'-fluoro substituent in ’s compound mimics deoxyguanosine but with enhanced metabolic stability, a strategy used in drugs like sofosbuvir .
Phosphorylated Derivatives :
- Compounds in and incorporate phosphate or phosphorothioate groups, enabling prodrug activation (e.g., kinase-mediated phosphorylation) or direct incorporation into nucleic acids .
Methoxy vs.
Biologische Aktivität
The compound 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 341.32 g/mol. The structural features include a purine base linked to a sugar moiety, which is characteristic of nucleosides.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N5O6 |
| Molecular Weight | 341.32 g/mol |
| CAS Number | 23844-15-7 |
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied as a potential treatment for viral infections, particularly those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism involves inhibition of viral replication through interference with nucleic acid synthesis.
- Case Study: HSV Inhibition
- Case Study: HIV Activity
Antitumor Activity
The compound also shows promise in oncology. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.
- Mechanism of Action
Immunomodulatory Effects
Recent investigations have highlighted the immunomodulatory properties of this compound. It appears to enhance immune response by modulating cytokine production.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
How does this compound interact with purinergic receptors, and what methods quantify binding affinity?
Advanced Research Question
- Target Identification:
Computational docking (e.g., AutoDock Vina) predicts interaction with P2Y receptors , given structural similarity to adenosine derivatives . - Experimental Validation:
What in vitro models are suitable for evaluating neuroprotective or antiviral activity?
Advanced Research Question
- Neuroprotection Studies:
- Antiviral Screening:
How can computational methods predict interactions with viral proteins like SARS-CoV-2 main protease?
Advanced Research Question
- Machine Learning-Based Virtual Screening:
- Molecular Dynamics (MD) Simulations:
- Free Energy Calculations:
What strategies resolve contradictions in reported enzymatic inhibition data?
Advanced Research Question
- Enzyme-Specific Assay Optimization:
- Meta-Analysis:
How is metabolic stability evaluated in preclinical studies?
Advanced Research Question
- Liver Microsome Assays:
- CYP450 Inhibition Screening:
What in vivo models are appropriate for pharmacokinetic and efficacy studies?
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